![molecular formula C21H17N3O2S2 B2535429 Methyl 2-({[5-(2-anilinovinyl)-4-cyano-3-isothiazolyl]sulfanyl}methyl)benzenecarboxylate CAS No. 338778-47-5](/img/structure/B2535429.png)
Methyl 2-({[5-(2-anilinovinyl)-4-cyano-3-isothiazolyl]sulfanyl}methyl)benzenecarboxylate
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Description
Methyl 2-({[5-(2-anilinovinyl)-4-cyano-3-isothiazolyl]sulfanyl}methyl)benzenecarboxylate is a useful research compound. Its molecular formula is C21H17N3O2S2 and its molecular weight is 407.51. The purity is usually 95%.
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Scientific Research Applications
Photochemical Decomposition Studies
Research on compounds similar to Methyl 2-({[5-(2-anilinovinyl)-4-cyano-3-isothiazolyl]sulfanyl}methyl)benzenecarboxylate has revealed insights into their photochemical behavior. For instance, studies on Sulfamethoxazole, a structurally related compound, have demonstrated its high photolability, resulting in various primary photoproducts and providing valuable information on the photodecomposition pathways of such compounds (Wei Zhou & D. Moore, 1994).
Cyclization Reactions and Structural Studies
Cyclization reactions play a crucial role in the structural formation and properties of these compounds. Research on related compounds has led to the synthesis of unique molecular structures. For example, studies have detailed the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid through cyclization reactions (I. Ukrainets et al., 2014). Similarly, intricate cyclization processes involving 6a-thia-1,6-diazapentalenes have been reported, offering insights into the synthesis and structural characteristics of hypervalent heterocyclic compounds (Alexander S. Ingram et al., 1974).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a prominent research area, given their potential applications in various fields. Studies have demonstrated the synthesis of complex structures like benzopyrano[4,3-c]isothiazoles, providing foundational knowledge on the formation and properties of such compounds (P. Brownsort & R. Paton, 1987).
Antiproliferative and Antilipolytic Activities
Research into the biological activities of compounds structurally related to this compound has unveiled their potential therapeutic applications. A study on 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives revealed promising antiproliferative and antilipolytic activities, indicating the possibility of their use in addressing diseases such as obesity and cancer (M. Shkoor et al., 2021).
properties
IUPAC Name |
methyl 2-[[5-[(E)-2-anilinoethenyl]-4-cyano-1,2-thiazol-3-yl]sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c1-26-21(25)17-10-6-5-7-15(17)14-27-20-18(13-22)19(28-24-20)11-12-23-16-8-3-2-4-9-16/h2-12,23H,14H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTLCNOXYRUIHL-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CSC2=NSC(=C2C#N)C=CNC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1CSC2=NSC(=C2C#N)/C=C/NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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